molecular formula C8H2F5NO B1411509 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile CAS No. 1805056-83-0

3,5-Difluoro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1411509
CAS No.: 1805056-83-0
M. Wt: 223.1 g/mol
InChI Key: VZXCVRQBRMONGP-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzonitrile core.

Preparation Methods

The synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile core. One common method involves the reaction of 3,5-difluorobenzonitrile with a trifluoromethoxy reagent under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3,5-Difluoro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.

    Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the nitrile group suggests potential reactivity under appropriate conditions.

    Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as amines or thiols, often under basic conditions.

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through its fluorinated aromatic ring and nitrile group. The electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group can influence the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

3,5-Difluoro-4-(trifluoromethoxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:

The uniqueness of this compound lies in its combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

3,5-difluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXCVRQBRMONGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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